molecular formula C12H20N2O7 B13391985 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid

2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid

Cat. No.: B13391985
M. Wt: 304.30 g/mol
InChI Key: BSGWCSGMXAVYRT-UHFFFAOYSA-N
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Description

2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid is a carboxylic acid derivative of the amino acid L-alanine. This compound is utilized in various scientific research applications due to its unique chemical structure and properties. It plays a significant role in many biochemical pathways and is often used in studies related to biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid typically involves the reaction of L-alanine with specific reagents under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. The exact synthetic route can vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It plays a role in studying biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    L-alanine: A simple amino acid that serves as a precursor to 2-[(1-Carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid.

    Glutamic acid: Another amino acid with a similar carboxylic acid functional group.

    Aspartic acid: An amino acid with a similar structure but different side chain.

Uniqueness

This compound is unique due to its specific combination of functional groups and its role in various biochemical pathways. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.

Properties

IUPAC Name

2-[(1-carboxy-3-methylbutyl)carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c1-6(2)5-8(11(19)20)14-12(21)13-7(10(17)18)3-4-9(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H2,13,14,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGWCSGMXAVYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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